S-(2-苯基-4-对甲苯基-1H-咪唑-5-基) 4-甲基苯硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

Imidazole derivatives can be prepared by various synthetic routes . For example, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

Imidazole is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

N-杂环卡宾在催化中的应用

- 咪唑-2-亚烷基,一类 N-杂环卡宾 (NHC),包括与查询化合物相似的衍生物,已被确认为酯交换和酰化反应中高效的催化剂,特别是在室温下由醇和乙酸乙烯酯形成酯 (Grasa, Kissling, & Nolan, 2002)。

咪唑衍生物在有机合成中的应用

- 咪唑衍生物,与所讨论的化合物密切相关,已用于通过碘诱导的分子内环化反应来新颖地形成碘苯衍生物。这展示了它们在创建特定有机化合物方面的潜力 (Matsumoto, Takase, & Ogura, 2008)。

光催化中的应用

- 涉及咪唑衍生物的某些配位配合物已被探索其光催化性质,例如在降解有机染料污染物中,表明了其潜在的环境应用 (Lu et al., 2021)。

电化学应用

- 咪唑衍生物已用于双功能电催化剂的电合成。这些催化剂在同时测定抗坏血酸和对乙酰氨基酚等各种化合物方面显示出前景,突出了它们在分析化学中的用途 (Nasirizadeh et al., 2013)。

咪唑在燃料电池电解质中的应用

- 咪唑及其衍生物被探索作为燃料电池中高温质子传导聚合物电解质中的添加剂。这项研究强调了它们在提高能源应用中的导电性和效率方面的作用 (Schechter & Savinell, 2002)。

缓蚀

- 新型咪唑啉衍生物,在结构上与所查询的化合物相关,已被研究作为酸性环境中碳钢的缓蚀剂。这些研究突出了此类化合物在工业和材料科学应用中的潜力 (Zhang et al., 2015)。

作用机制

安全和危害

未来方向

属性

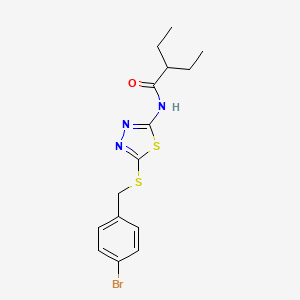

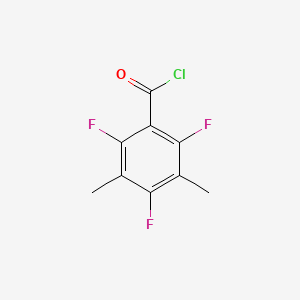

IUPAC Name |

S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] 4-methylbenzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c1-16-8-12-19(13-9-16)24(27)30-22-23(26-21(25-22)18-6-4-3-5-7-18)31(28,29)20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAFWDSRCAVCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)SC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)

![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)